2-Amino-5-bromo-3-(hydroxyméthyl)pyridine

Vue d'ensemble

Description

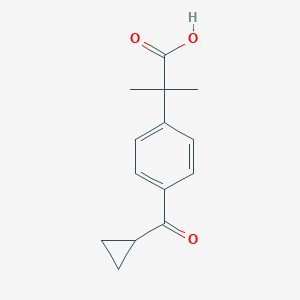

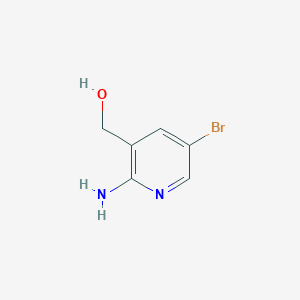

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, also known as 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-5-bromo-3-(hydroxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-(hydroxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, le 2-Amino-5-bromo-3-(hydroxyméthyl)pyridine est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Ses groupes brome et amine en font un précurseur polyvalent pour la construction de molécules complexes qui sont potentiellement actives dans l'organisme .

Synthèse organique

Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de dérivés de la pyridine. Ces dérivés sont cruciaux dans le développement de médicaments, d'agrochimiques et d'autres matériaux organiques .

Science des matériaux

En science des matériaux, les sites réactifs du composé permettent de l'utiliser pour modifier les propriétés de surface des matériaux. Cela peut conduire au développement de nouveaux matériaux présentant des propriétés spécifiques souhaitées pour des applications industrielles .

Chimie analytique

Le this compound peut être utilisé en chimie analytique comme réactif pour la détection et la quantification de diverses espèces chimiques. Sa structure permet une modification facile, ce qui le rend approprié pour la création de sondes ou de marqueurs spécifiques .

Recherche en biochimie

En recherche en biochimie, ce composé est utilisé comme intermédiaire dans la synthèse de biomolécules. Il peut être incorporé dans des peptides, des nucléotides ou d'autres molécules bio-pertinentes pour étudier les processus biologiques .

Chimie agricole

Le composé trouve une application en chimie agricole pour la synthèse d'herbicides, de pesticides et d'engrais. Sa capacité à former des composés hétérocycliques stables est particulièrement précieuse pour la création de produits efficaces en matière de protection des cultures .

Études environnementales

Le this compound est également utilisé dans les études environnementales. Les chercheurs peuvent l'utiliser pour synthétiser des composés qui aident à la détection de polluants environnementaux ou à l'étude des processus de dégradation .

Génie chimique

En génie chimique, ce composé est important pour l'optimisation des procédés. Il peut être utilisé pour développer des catalyseurs ou pour étudier les mécanismes réactionnels qui sont essentiels à la conception de procédés chimiques industriels efficaces .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Hazard Classifications . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Orientations Futures

2-Amino-5-bromo-3-(hydroxymethyl)pyridine may be used to synthesize various compounds, including 5-bromo-2-chloro-3-methylpyridine, 2-azidopyridine 1-oxide, 2-amino-5-bromo-3-methylpyridine 1-oxide, 2,5-dibromo-3-methyl pyridine, and ethyl-3,6-dibromo-8-methylimidazo . This suggests potential future directions in the synthesis of new compounds for various applications.

Mécanisme D'action

Target of Action

It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Mode of Action

As a brominated aromatic amine reagent, it is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that it may interact with its targets through amination reactions.

Result of Action

As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its solubility in Acetone, Ethyl Acetate, and Methanol also suggests that the solvent environment could impact its interactions with targets.

Propriétés

IUPAC Name |

(2-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVQAWXDBPYNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447395 | |

| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335031-01-1 | |

| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)